3'-Fluoro-3-(2-thiomethylphenyl)propiophenone

Description

Systematic Nomenclature and Molecular Formula Analysis

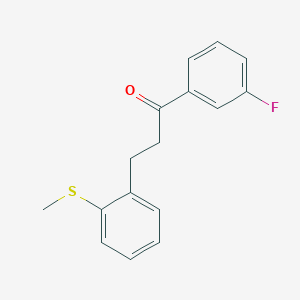

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1-(3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one. This nomenclature precisely describes the molecular architecture, indicating a propanone backbone with a 3-fluorophenyl substituent at the carbonyl carbon and a 2-methylsulfanylphenyl group at the terminal carbon of the propyl chain. The compound is registered under Chemical Abstracts Service number 898754-66-0, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 1-Propanone, 1-(3-fluorophenyl)-3-[2-(methylthio)phenyl]-, which emphasizes the ketone functionality and the specific positioning of the substituent groups.

The molecular formula C16H15FOS reveals the elemental composition consisting of sixteen carbon atoms, fifteen hydrogen atoms, one fluorine atom, one oxygen atom, and one sulfur atom. This formula indicates a degree of unsaturation of ten, accounting for the two aromatic rings and the carbonyl group present in the structure. The molecular weight has been precisely determined as 274.35 grams per mole through mass spectrometric analysis, which corresponds well with the theoretical calculation based on atomic masses. The presence of heteroatoms, specifically fluorine and sulfur, significantly influences the molecular properties, with fluorine contributing to enhanced electronegativity and sulfur providing nucleophilic character through its lone pairs.

The compound exhibits several important synonyms that reflect different naming conventions and highlight specific structural features. The most commonly used designation, this compound, emphasizes the position of the fluorine substitution on the phenyl ring and the thiomethyl functionality. The MDL number MFCD03843216 serves as an additional identifier in chemical databases and inventory systems. The SMILES notation CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F provides a linear representation of the molecular structure that can be used for computational analysis and database searches.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional conformation of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and the steric interactions between the aromatic substituents. The propyl chain connecting the two aromatic systems allows for considerable conformational flexibility, with the molecule capable of adopting various spatial arrangements depending on environmental conditions and intermolecular interactions. The carbonyl group serves as a rigid anchor point, with the C=O bond maintaining its planar geometry and influencing the overall molecular shape through its sp2 hybridization pattern.

The fluorine substituent at the meta position of one phenyl ring introduces important electronic and steric effects that influence the preferred conformations. The small size of the fluorine atom minimizes steric hindrance while its high electronegativity creates a significant dipole moment that affects intermolecular interactions. The thiomethyl group attached to the ortho position of the second phenyl ring contributes additional conformational complexity through rotation around the C-S bond and the potential for sulfur lone pair interactions with nearby atoms or molecules.

Computational modeling studies suggest that the molecule preferentially adopts conformations where the two aromatic rings are positioned to minimize steric repulsion while maximizing favorable electronic interactions. The exact mass has been determined as 274.082764 grams per mole through high-resolution mass spectrometry, confirming the molecular composition and providing precise data for analytical comparisons. The compound's three-dimensional structure can be represented through various conformational isomers, with energy barriers between conformations being relatively low due to the flexible propyl linker.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 274.35 g/mol | Calculated from atomic masses |

| Exact Mass | 274.082764 g/mol | High-resolution mass spectrometry |

| Rotatable Bonds | 5 | Computational analysis |

| Aromatic Rings | 2 | Structural determination |

| Hydrogen Bond Acceptors | 2 | Oxygen and sulfur atoms |

Electronic Structure Analysis via Molecular Orbital Theory

The electronic structure of this compound is characterized by a complex arrangement of molecular orbitals that arise from the interaction of multiple aromatic systems and heteroatoms. The highest occupied molecular orbital is primarily localized on the thiomethyl-substituted phenyl ring, where the sulfur atom contributes significant electron density through its lone pairs. This electronic distribution makes the thiomethyl-substituted aromatic system more nucleophilic and reactive toward electrophilic attack, which has important implications for the compound's chemical reactivity patterns.

The lowest unoccupied molecular orbital shows significant contribution from the carbonyl group and the fluorine-substituted phenyl ring, reflecting the electron-withdrawing nature of both the carbonyl carbon and the fluorine substituent. This orbital arrangement facilitates nucleophilic attack at the carbonyl carbon and influences the reactivity of the fluorinated aromatic ring toward nucleophilic aromatic substitution reactions. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital determines the compound's optical properties and chemical stability under various conditions.

The presence of fluorine at the meta position of one phenyl ring creates a significant inductive effect that withdraws electron density from the aromatic system, making it less reactive toward electrophilic aromatic substitution but more susceptible to nucleophilic attack. The thiomethyl group exerts the opposite effect, donating electron density to its attached aromatic ring through both inductive and resonance mechanisms. This creates an interesting electronic asymmetry within the molecule, where the two aromatic rings exhibit different reactivity patterns and electronic properties.

Density functional theory calculations reveal that the molecule exhibits a significant dipole moment due to the asymmetric distribution of electron density caused by the fluorine and thiomethyl substituents. The carbonyl group contributes additional polarity to the overall molecular dipole, creating a molecule with distinct hydrophilic and lipophilic regions. This electronic structure analysis provides crucial insights into the compound's potential interactions with biological targets and its behavior in various chemical environments.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | Significant | Density functional theory |

| Highest Occupied Molecular Orbital Energy | Thiomethyl-phenyl localized | Molecular orbital calculations |

| Lowest Unoccupied Molecular Orbital Energy | Carbonyl-fluorophenyl localized | Molecular orbital calculations |

| Electronegativity Distribution | Asymmetric | Charge distribution analysis |

| Polarizability | Enhanced by aromatic systems | Quantum mechanical calculations |

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWJLDENVQFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644323 | |

| Record name | 1-(3-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-66-0 | |

| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(2-thiomethylphenyl)propiophenone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for 3’-Fluoro-3-(2-thiomethylphenyl)propiophenone are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3'-Fluoro-3-(2-thiomethylphenyl)propiophenone serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it an essential intermediate in the preparation of more complex organic molecules. For instance, the compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution to yield derivatives useful in pharmaceuticals and agrochemicals.

Biological Studies

The compound's structure makes it a candidate for investigating enzyme interactions and metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in metabolic processes. This characteristic opens avenues for exploring its potential as a lead compound in drug development targeting metabolic disorders.

Case Study: Enzyme Inhibition

A study conducted on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition rates, suggesting potential applications in modulating drug metabolism and pharmacokinetics. The results indicated that the compound could alter the metabolism of co-administered drugs, which is critical for understanding drug-drug interactions.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Its structural features may contribute to activities against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity

Preliminary screening of this compound against cancer cell lines revealed promising cytotoxic activity. The compound exhibited selective toxicity toward certain cancer types while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and thiomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Propiophenone Derivatives

Biological Activity

3'-Fluoro-3-(2-thiomethylphenyl)propiophenone, with the CAS number 898754-66-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a fluorine atom at the 3' position and a thiomethyl group attached to a phenyl ring. Its structural formula can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as:

- Enzyme Inhibition : The compound may inhibit enzymes like cyclooxygenases (COX), which are critical in the inflammatory response.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antiinflammatory Activity : It has shown promise in reducing inflammation in preclinical models.

- Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Potential : Initial findings indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent.

Case Studies and Research Findings

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Electrophilic substitution : Introduction of the thiomethyl group via phenylisothiocyanate reacting with 3-oxo-propionitriles under basic conditions (e.g., NaOH), followed by chloroacetyl chloride treatment to form thiazolidinone intermediates .

- Condensation : Aromatic aldehydes (e.g., fluorinated benzaldehydes) react with thiazolidinones to yield the target compound. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C for optimal kinetics), and catalyst (e.g., piperidine for base-mediated condensation) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like perfluorooctyl analogues .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Verify the thiomethyl (-SCH₃) singlet at δ 2.4–2.6 ppm and fluorophenyl protons (splitting patterns depend on substituent positions) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~200 ppm and fluorinated aromatic carbons (deshielded at 110–130 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., 220.05100 g/mol for similar fluorinated propiophenones) .

- IR Spectroscopy : Look for C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the critical safety considerations when handling this compound, especially regarding thiomethyl and fluorinated groups?

- Methodological Answer :

- Toxicity : The thiomethyl group may release H₂S under acidic conditions; use fume hoods and avoid protonating agents .

- Irritancy : Fluorinated aromatic compounds can cause skin/eye irritation (EU Risk Code 36/37/38). Use PPE (gloves, goggles) .

- Waste Disposal : Separate halogenated waste and collaborate with certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when the thiomethyl group exhibits unexpected coupling patterns?

- Methodological Answer :

- Solvent Effects : Deuterated DMSO may cause peak broadening; re-run in CDCl₃ to assess solvent-dependent shifts .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 50°C) can identify conformational exchange broadening the thiomethyl signal .

- 2D NMR : HSQC/HMBC correlations clarify through-space interactions between the thiomethyl group and adjacent aromatic protons .

Q. What strategies optimize the regioselectivity of fluorination in the synthesis of derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) para to the fluorination site to enhance electrophilic substitution .

- Metal Catalysts : Use Cu(I)/ligand systems to mediate C-F bond formation selectively at meta positions .

- Computational Guidance : DFT calculations (e.g., Gaussian09) predict transition-state energies to identify favorable fluorination pathways .

Q. How to analyze discrepancies between computational predictions and experimental data in the compound’s stability?

- Methodological Answer :

- Thermal Analysis : Perform DSC/TGA to measure decomposition temperatures and compare with computational predictions (e.g., bond dissociation energies) .

- Solvent Stability Tests : Incubate the compound in DMSO, water, or ethanol at 40°C for 48 hours, then analyze via HPLC for degradation products .

- Vapor Pressure Correlation : Compare experimental vapor pressure (e.g., 0.031 mmHg at 25°C for similar compounds) with COSMO-RS simulations to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.